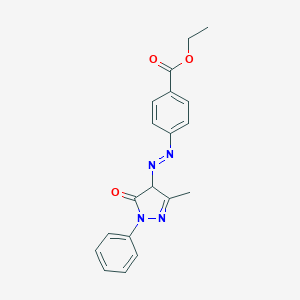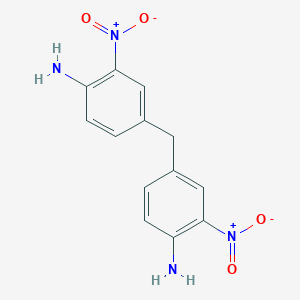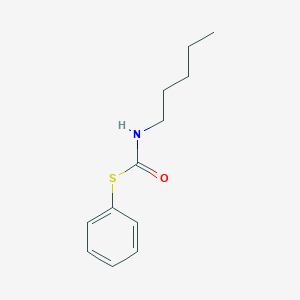
Dilithium tetrabromocuprate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium tetrabromocuprate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a coordination complex that contains copper and bromine atoms, and it has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of dilithium tetrabromocuprate is not fully understood, but it is believed to involve the coordination of the copper atom with the bromine atoms. This coordination leads to the formation of a stable complex that can interact with other molecules in various ways.
Biochemical and Physiological Effects:
Dilithium tetrabromocuprate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antibacterial and antifungal properties. It has also been studied for its potential use in cancer treatment, where it has shown some promising results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dilithium tetrabromocuprate is its stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize, and it is readily available. However, one of the limitations of dilithium tetrabromocuprate is its toxicity, which can pose a risk to researchers working with the compound.
Direcciones Futuras
There are many potential future directions for the study of dilithium tetrabromocuprate. One possible direction is the exploration of its catalytic properties, which could lead to the development of new and more efficient catalysts. Another possible direction is the study of its potential use in the treatment of cancer and other diseases. Additionally, further research could be conducted to better understand the mechanism of action of dilithium tetrabromocuprate and its potential applications in various fields of science.
Métodos De Síntesis
Dilithium tetrabromocuprate can be synthesized using various methods, including the reaction of copper(II) bromide with lithium bromide in water or a mixture of water and ethanol. Another method involves the reaction of copper(II) sulfate with lithium bromide in water or ethanol. The resulting product is a blue-green crystalline solid that is soluble in water.
Aplicaciones Científicas De Investigación
Dilithium tetrabromocuprate has been used in scientific research for various applications. One of the most significant applications is in the field of catalysis, where it has been used as a catalyst in various reactions. It has also been studied for its potential use in organic synthesis and as a precursor for the synthesis of other copper complexes.
Propiedades
Número CAS |
15489-29-9 |
|---|---|
Fórmula molecular |
Br4CuLi2 |
Peso molecular |
397.1 g/mol |
Nombre IUPAC |
copper;dilithium;tetrabromide |
InChI |
InChI=1S/4BrH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Clave InChI |
MUTDDRYSEVISDK-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Cu+2].[Br-].[Br-].[Br-].[Br-] |
SMILES canónico |
[Li+].[Li+].[Cu+2].[Br-].[Br-].[Br-].[Br-] |
Sinónimos |
dilithium tetrabromocuprate Li2CuBr4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



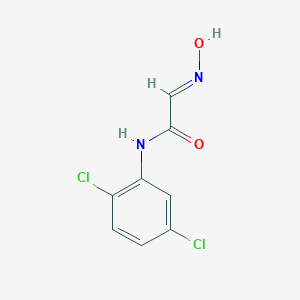


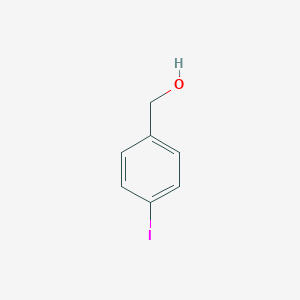

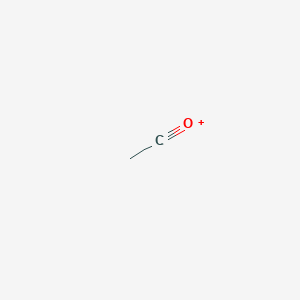
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)



